1,5-Dichloro-3,3-dimethylpentane

Beschreibung

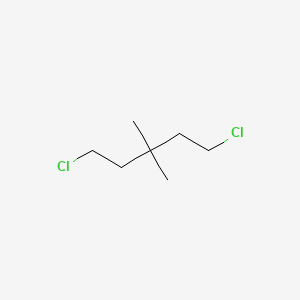

1,5-Dichloro-3-methylpentane (CAS 56702-89-7) is a halogenated alkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.07 g/mol . Its structure features chlorine atoms at the terminal carbons (positions 1 and 5) and a methyl group at position 3 (Fig. 1). This compound is utilized in synthetic organic chemistry, particularly as an intermediate in dehydrohalogenation reactions to form alkenes . Notably, its branched structure introduces steric hindrance, influencing its reactivity and physical properties compared to linear analogs.

Eigenschaften

CAS-Nummer |

62496-53-1 |

|---|---|

Molekularformel |

C7H14Cl2 |

Molekulargewicht |

169.09 g/mol |

IUPAC-Name |

1,5-dichloro-3,3-dimethylpentane |

InChI |

InChI=1S/C7H14Cl2/c1-7(2,3-5-8)4-6-9/h3-6H2,1-2H3 |

InChI-Schlüssel |

FKWZFRHUYPBHBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CCCl)CCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Catalytic Friedel-Crafts Alkylation

The most extensively documented synthesis involves a Friedel-Crafts alkylation between ethylene and 2,2-dichloropropane, catalyzed by anhydrous aluminum chloride (AlCl₃). This method, patented in US2769848A, achieves yields exceeding 80% under optimized conditions.

Reaction Mechanism

The reaction proceeds via electrophilic attack of the AlCl₃-activated 2,2-dichloropropane on ethylene, forming a carbocation intermediate that undergoes sequential alkylation:

$$ \text{2,2-dichloropropane} + \text{ethylene} \xrightarrow{\text{AlCl}_3} \text{3,3-dimethyl-1,5-dichloropentane} $$

Key intermediates include 2-methyl-2,4-dichlorobutane , which can be recycled to enhance overall yield.

Optimization Parameters

- Temperature : -40°C to +10°C (optimal at 0°C to suppress side reactions).

- Pressure : 1–55 atmospheres (higher pressures favor ethylene solubility).

- Catalyst Loading : 0.5–25 wt% of 2,2-dichloropropane.

Table 1: Friedel-Crafts Alkylation Conditions and Outcomes

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | -40°C to +10°C | 0°C |

| Pressure | 1–55 atm | 20 atm |

| AlCl₃ Concentration | 0.5–25 wt% | 10 wt% |

| Yield | 65–85% | 82% |

Hydrochlorination of 3,3-Dimethyl-1-pentene

An alternative route involves hydrochlorination of 3,3-dimethyl-1-pentene using hydrogen chloride (HCl) under acidic conditions. While less common, this method avoids high-pressure equipment and is scalable for laboratory settings.

Reaction Pathway

The addition of HCl follows anti-Markovnikov orientation due to carbocation stability:

$$ \text{3,3-dimethyl-1-pentene} + \text{HCl} \rightarrow \text{1,5-dichloro-3,3-dimethylpentane} $$

Side products like 2-chloro-3,3-dimethylpentane are minimized using polar aprotic solvents (e.g., dichloromethane).

Chlorination of 3,3-Dimethylpentane

Direct chlorination of 3,3-dimethylpentane with chlorine gas (Cl₂) under UV light offers a radical-mediated pathway. This method, though less selective, is industrially viable for bulk production.

Mechanism and Challenges

- Radical Chain Initiation :

$$ \text{Cl}_2 \xrightarrow{h\nu} 2\text{Cl}^\bullet $$

Chlorine radicals abstract hydrogen from the alkane, forming dichlorinated products. - Selectivity Issues : Competing formation of 1,3-dichloro-3,3-dimethylpentane necessitates fractional distillation.

Industrial Parameters

- Chlorine Feed : 1.2–1.5 equivalents.

- UV Intensity : 250–400 nm wavelength.

- Yield : 50–60% (purity >95% after distillation).

By-Product Management and Recycling

A defining feature of these methods is the generation of recyclable by-products:

- 2-Methyl-2,4-dichlorobutane : Recycled with excess ethylene to produce additional this compound.

- Unreacted 2,2-Dichloropropane : Recovered via distillation and reused.

Table 2: By-Products and Mitigation Strategies

| By-Product | Source Reaction | Mitigation Strategy |

|---|---|---|

| 2-Methyl-2,4-dichlorobutane | Friedel-Crafts | Recycling with ethylene |

| 1,3-Dichloro isomer | Chlorination | Fractional distillation |

| Oligomers | High-temperature runs | Solvent extraction |

Purification and Isolation

Final purification universally employs distillation due to the compound’s volatility (boiling point ~180°C). Key steps include:

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility

| Method | Yield | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 80–85% | High | Moderate | Catalyst waste |

| Hydrochlorination | 70–75% | Moderate | Low | HCl handling |

| Chlorination | 50–60% | High | Low | Cl₂ emissions |

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Dichloro-3,3-dimethylpentane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides in polar solvents like ethanol or methanol.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

1,5-Dichloro-3,3-dimethylpentane has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,5-dichloro-3,3-dimethylpentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles or the generation of double bonds in elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Key Identifiers :

- IUPAC Name: 1,5-Dichloro-3-methylpentane

- Synonyms: 3-Methyl-1,5-dichloropentane, Pentane-1,5-dichloro-3-methyl

- CAS Registry: 56702-89-7

- ChemSpider ID: 126517

Linear vs. Branched Dichloropentanes

The structural isomerism and branching significantly affect physical and chemical properties. Below is a comparative analysis with key analogs:

1,5-Dichloropentane (Linear)

- CAS : 628-76-2

- Formula : C₅H₁₀Cl₂

- Molecular Weight : 141.04 g/mol

- Boiling Point : 336.00–337.70 K (1.30 kPa)

- Key Differences :

1,5-Dichloro-3-methylpentane (Branched)

Other Structural Analogs

1,3-Dichloropentane

- Formula : C₅H₁₀Cl₂

- Key Differences :

- Chlorine atoms at positions 1 and 3 promote different reaction pathways (e.g., intramolecular cyclization).

3,3-Dimethyl-1,5-dichloropentane

- If synthesized, its bulkier structure would further reduce reactivity in substitution/elimination reactions.

Data Table: Comparative Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.